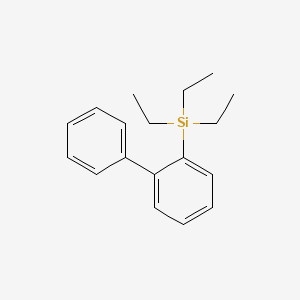
2-(Triethylsilyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Triethylsilyl)-1,1'-biphenyl is an organosilicon compound that features a biphenyl structure with a triethylsilyl group attached to one of the phenyl rings. This compound is of interest in organic synthesis and materials science due to its unique properties imparted by the triethylsilyl group, which can influence the reactivity and solubility of the biphenyl core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylsilyl)-1,1'-biphenyl typically involves the lithiation of biphenyl followed by silylation. One common method is the halogen-lithium exchange reaction of 2-bromo-2′-silylbiphenyl with n-butyllithium, followed by the reaction with triethylsilyl chloride . This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反応の分析
Types of Reactions
2-(Triethylsilyl)-1,1'-biphenyl can undergo various types of chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can participate in electrophilic aromatic substitution reactions.
Lithiation: The compound can be lithiated at the silyl-substituted position, allowing for further functionalization.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Lithiation: n-Butyllithium is commonly used in anhydrous conditions.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by reaction with an electrophile can yield various substituted biphenyl derivatives .
科学的研究の応用
2-(Triethylsilyl)-1,1'-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for more complex molecules and materials.
Materials Science: The compound can be used to modify the properties of polymers and other materials, enhancing their solubility and reactivity.
Medicinal Chemistry: It can be used in the synthesis of biologically active compounds, potentially leading to new pharmaceuticals.
作用機序
The mechanism of action of 2-(Triethylsilyl)-1,1'-biphenyl in chemical reactions involves the activation of the biphenyl core through the electron-donating effects of the triethylsilyl group. This activation can facilitate various reactions, such as electrophilic substitution and cross-coupling . The triethylsilyl group can also stabilize reactive intermediates, making the compound a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)biphenyl: Similar structure but with a trimethylsilyl group instead of triethylsilyl.
2-(Triisopropylsilyl)biphenyl: Features a bulkier triisopropylsilyl group.
2-(Triethylsilyl)phenyl: A simpler structure with only one phenyl ring.
Uniqueness
2-(Triethylsilyl)-1,1'-biphenyl is unique due to the balance between the steric bulk and electronic effects of the triethylsilyl group. This balance makes it particularly useful in reactions where both reactivity and solubility are important considerations .
特性
分子式 |
C18H24Si |
|---|---|
分子量 |
268.5 g/mol |
IUPAC名 |
triethyl-(2-phenylphenyl)silane |
InChI |
InChI=1S/C18H24Si/c1-4-19(5-2,6-3)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,4-6H2,1-3H3 |
InChIキー |
PBDARTUSQPVFQI-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














